Methyl oleate
Overview
Description
Methyl oleate, also known as oleic acid methyl ester, is an organic compound with the molecular formula C₁₉H₃₆O₂. It is a fatty acid methyl ester derived from oleic acid and methanol. At room temperature, it appears as a colorless liquid with a characteristic odor. This compound is almost insoluble in water but soluble in organic solvents such as ethanol and ether .
Mechanism of Action
Target of Action
Methyl oleate is a methyl ester of the monounsaturated fatty acid (MUFA), oleic acid . It is abundantly found in dietary fats and oils
Mode of Action
This compound can undergo various chemical reactions. For instance, it undergoes ozonolysis, which results in the rapid loss of material through the cleavage of the carbon-carbon double bond and the evaporation or dissolution of reaction products . It can also be used as a reactant to synthesize other compounds such as epoxidized this compound via epoxidation .
Biochemical Pathways
It is known that fatty acid methyl esters like this compound can participate in various biochemical reactions .
Result of Action
It is known that the ozonolysis of this compound results in the rapid loss of material through the cleavage of the carbon-carbon double bond and the evaporation or dissolution of reaction products .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the ozonolysis of this compound at the air-water interface indicates that its reactivity can be influenced by the presence of ozone . Furthermore, the synthesis of other compounds from this compound can be influenced by the presence of specific catalysts .
Biochemical Analysis
Biochemical Properties
Methyl oleate plays a significant role in biochemical reactions. It is a substrate for the enzyme oleate hydratase, which catalyzes the addition of water to the carbon-carbon double bond of oleic acid to produce ®-10-hydroxystearic acid . This enzyme requires an FAD cofactor that functions to optimize the active site structure . A wide range of unsaturated fatty acids, including this compound, can be hydrated at the C10 and in some cases the C13 position .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its interaction with enzymes such as oleate hydratase. The enzyme catalyzes the hydration of the carbon-carbon double bond in this compound, leading to the formation of ®-10-hydroxystearic acid . This reaction involves binding interactions with the enzyme, changes in the enzyme’s active site structure, and potentially impacts gene expression related to fatty acid metabolism.
Metabolic Pathways
This compound is involved in the fatty acid metabolism pathway, where it serves as a substrate for enzymes like oleate hydratase . The product of this reaction, ®-10-hydroxystearic acid, can further participate in various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl oleate can be synthesized through the esterification of oleic acid with methanol. This reaction typically involves the use of a catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated and refluxed for about 10 hours. After the reaction is complete, the mixture is cooled, and the pH is adjusted using sodium methoxide. The product is then washed, dried, and distilled under reduced pressure to obtain pure this compound .
Industrial Production Methods
In industrial settings, this compound is produced by transesterification of triglycerides (such as those found in vegetable oils) with methanol in the presence of a catalyst like potassium carbonate. This process involves mixing the triglycerides and methanol, heating the mixture, and then separating the this compound from the glycerol byproduct .
Chemical Reactions Analysis
Types of Reactions
Methyl oleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides, carbonyl compounds, and carboxylic acids.
Reduction: It can be reduced to form saturated esters.
Substitution: This compound can undergo substitution reactions, such as epoxidation, where the double bond is converted into an epoxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: Epoxidation can be carried out using peracids like m-chloroperbenzoic acid.
Major Products
Oxidation: Produces peroxides, aldehydes, and carboxylic acids.
Reduction: Produces saturated esters.
Substitution: Produces epoxides and other substituted derivatives.
Scientific Research Applications
Methyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various chemicals, including epoxides and azides.
Biology: Serves as a model compound for studying the behavior of fatty acid esters in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Comparison with Similar Compounds
Methyl oleate can be compared with other fatty acid methyl esters such as:
Methyl stearate: A saturated fatty acid methyl ester with no double bonds, making it less reactive than this compound.
Methyl linoleate: Contains two double bonds, making it more reactive and prone to oxidation compared to this compound.
Methyl palmitate: Another saturated fatty acid methyl ester, similar to methyl stearate but with a shorter carbon chain.
This compound is unique due to its single double bond, which provides a balance between reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
methyl (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDYPVFESGNLHU-KHPPLWFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
Record name | OLEIC ACID METHYL ESTER | |
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DSSTOX Substance ID |
DTXSID5025811 | |
Record name | Methyl (9Z)-octadec-9-enoate | |
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Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Oleic acid methyl ester is a clear to amber liquid. Insoluble in water. (NTP, 1992), Liquid, Clear colorless to amber liquid; [Hawley] Colorless or pale yellow liquid; [MSDSonline] | |
Record name | OLEIC ACID METHYL ESTER | |
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Record name | 9-Octadecenoic acid (9Z)-, methyl ester | |
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Record name | Methyl oleate | |
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Boiling Point |
425.3 °F at 20 mmHg (NTP, 1992), 218.5 °C @ 20 mm Hg, Boiling point - 217 °C at 16 torr (decomposes) | |
Record name | OLEIC ACID METHYL ESTER | |
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Record name | METHYL OLEATE | |
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Solubility |
Insoluble (NTP, 1992), Insol in water; miscible with ethyl alcohol, ether; sol in chloroform | |
Record name | OLEIC ACID METHYL ESTER | |
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Record name | METHYL OLEATE | |
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Density |
0.8739 (NTP, 1992) - Less dense than water; will float, 0.8739 @ 20 °C | |
Record name | OLEIC ACID METHYL ESTER | |
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Record name | METHYL OLEATE | |
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Vapor Pressure |
0.00000629 [mmHg], 6.29X10-6 at 25 °C | |
Record name | Methyl oleate | |
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Record name | METHYL OLEATE | |
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Color/Form |
Colorless to amber clear liquid | |
CAS No. |
112-62-9, 61788-34-9 | |
Record name | OLEIC ACID METHYL ESTER | |
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Record name | Methyl oleate | |
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Record name | METHYL OLEATE | |
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Record name | Methyl oleate | |
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Record name | METHYL OLEATE | |
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Melting Point |
-3.8 °F (NTP, 1992), -19.9 °C | |
Record name | OLEIC ACID METHYL ESTER | |
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